molecular formula C7HClF6 B570955 5-Chloro-2,3,6-trifluorobenzotrifluoride CAS No. 122030-03-9

5-Chloro-2,3,6-trifluorobenzotrifluoride

Cat. No.: B570955
CAS No.: 122030-03-9
M. Wt: 234.525
InChI Key: GXUFAKYHNRIOOV-UHFFFAOYSA-N
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Description

5-Chloro-2,3,6-trifluorobenzotrifluoride is an organic compound with the molecular formula C7HClF3. It is a derivative of benzotrifluoride, where three hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3,6-trifluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the chlorination of 2,3,6-trifluorobenzotrifluoride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3,6-trifluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form corresponding benzoic acid derivatives or reduced to form benzyl derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products

    Substitution: Products include substituted benzotrifluorides with various functional groups.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include benzyl derivatives.

Scientific Research Applications

5-Chloro-2,3,6-trifluorobenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3,6-trifluorobenzotrifluoride involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms enhance the reactivity of the benzene ring, facilitating the substitution process. In coupling reactions, the compound acts as an electrophile, participating in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,3,6-trifluorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms on the benzene ring enhances its electrophilic nature, making it a valuable intermediate in various chemical reactions .

Properties

IUPAC Name

1-chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF6/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUFAKYHNRIOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661328
Record name 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122030-03-9
Record name 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122030-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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